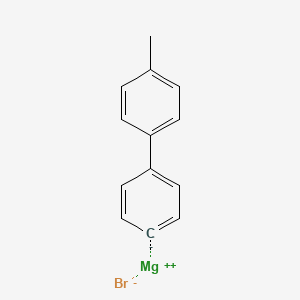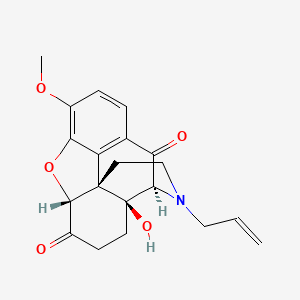
10-Ketonaloxone 3-Methyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ketonaloxone 3-Methyl Ether is a chemical compound with the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . It is known for its applications in neurology research, particularly in the study of opioid receptors, neurotransmission, addiction, depression, memory, learning, cognition, nociception, pain, and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: 10-Ketonaloxone 3-Methyl Ether is synthesized as an intermediate in the production of 10-Oxo Naloxone, a keto analog of the opioid antagonist Naloxone . The synthesis involves the reaction of specific precursors under controlled conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, oxidation, and methylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out under strict regulatory guidelines to ensure safety and compliance with environmental standards.
化学反応の分析
Types of Reactions: 10-Ketonaloxone 3-Methyl Ether undergoes various chemical reactions, including:
Oxidation: Conversion to 10-Oxo Naloxone.
Reduction: Potential reduction of the ketone group to an alcohol.
Substitution: Methylation of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Methylation using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: 10-Oxo Naloxone.
Reduction: Corresponding alcohol derivatives.
Substitution: Methylated ethers.
科学的研究の応用
10-Ketonaloxone 3-Methyl Ether is extensively used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the interaction with opioid receptors and its effects on neurotransmission.
Medicine: Researching its potential as an opioid antagonist and its role in addiction treatment.
Industry: Used in the development of pharmaceuticals targeting pain and inflammation.
作用機序
The mechanism of action of 10-Ketonaloxone 3-Methyl Ether involves its interaction with opioid receptors in the brain. It acts as an antagonist, blocking the effects of opioid agonists and preventing the activation of the receptor. This interaction inhibits the downstream signaling pathways associated with pain and addiction, making it a valuable compound in the study of opioid receptor function and potential therapeutic applications .
類似化合物との比較
Naloxone: An opioid antagonist used to counteract the effects of opioid overdose.
Naltrexone: Another opioid antagonist used in the treatment of alcohol and opioid dependence.
10-Oxo Naloxone: A keto analog of Naloxone, similar in structure and function to 10-Ketonaloxone 3-Methyl Ether.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy as an intermediate in the synthesis of other opioid antagonists. Its ability to interact with opioid receptors and block their activation makes it a valuable tool in neurology research and the development of new therapeutic agents .
特性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C20H21NO5/c1-3-9-21-10-8-19-14-11-4-5-13(25-2)16(14)26-18(19)12(22)6-7-20(19,24)17(21)15(11)23/h3-5,17-18,24H,1,6-10H2,2H3/t17-,18+,19+,20-/m1/s1 |
InChIキー |
OHQBKEATFCQVAZ-FUMNGEBKSA-N |
異性体SMILES |
COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O |
正規SMILES |
COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



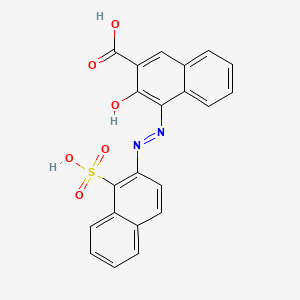

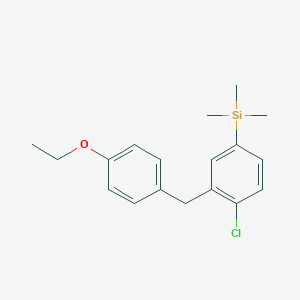
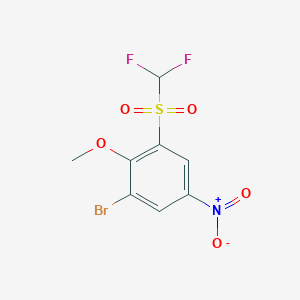

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)


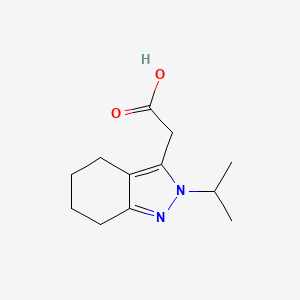

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
